molecular formula C12H16N2 B1294650 Diethylaminophenylacetonitrile CAS No. 5097-99-4

Diethylaminophenylacetonitrile

Cat. No. B1294650
CAS RN: 5097-99-4
M. Wt: 188.27 g/mol
InChI Key: MNUHBMWEFILMEW-UHFFFAOYSA-N
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Description

Diethylaminophenylacetonitrile is not directly mentioned in the provided papers. However, the papers discuss related compounds that can provide insight into the chemical behavior and properties that might be expected from diethylaminophenylacetonitrile. The first paper discusses the synthesis of substituted 4-aminoquinolines and fused 4-aminopyridines using diethyl acetonedicarboxylate as a precursor . The second paper examines the properties of substituted 1-aminoanthraquinones, including 1-(diethylamino)anthraquinone, which shares the diethylamino substituent common to diethylaminophenylacetonitrile .

Synthesis Analysis

The synthesis of related compounds involves the reaction of cyclic enaminonitriles with diethyl acetonedicarboxylate, leading to the formation of fused 4-amino-3-ethoxycarbonyl-2-ethoxycarbonylmethyl-pyridines . The reaction is facilitated by the addition of tin(IV) chloride, which promotes the reaction course and increases the yield of cyclic products. N-substituted diethyl 3-aminoglutaconates are suggested as intermediates in the cyclization reaction .

Molecular Structure Analysis

The molecular structure of diethylaminophenylacetonitrile can be inferred to some extent from the related compounds studied. For instance, 1-(diethylamino)anthraquinone was characterized using UV-Vis spectroscopy and quantum-chemical calculations, which revealed the influence of the diethylamino group on the molecule's basicity and redox properties . The presence or absence of internal hydrogen bonds in the B3LYP-optimized neutral and protonated forms of anthraquinones was found to be significant in determining the basicity sequence .

Chemical Reactions Analysis

The chemical reactions of related compounds, such as 1-(diethylamino)anthraquinone, involve a two-step reduction process in acetonitrile, as indicated by cyclic voltammetry . The electroreduction of this compound is complicated by the interaction of its reduced forms with traces of water in the solution, leading to an ECE mechanism. Quantum-chemical calculations were used to propose and examine the possibility of this reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethylaminophenylacetonitrile can be partially understood by examining the properties of similar compounds. The basicity of 1-(diethylamino)anthraquinone was found to be the strongest in acetonitrile solution among the studied anthraquinones, which also affects its electrochemical properties . The interaction of the reduced forms of 1-(diethylamino)anthraquinone with water in acetonitrile suggests that diethylaminophenylacetonitrile may also exhibit unique behavior in the presence of water or other solvents .

Scientific Research Applications

Photophysical Properties and Cell Imaging

  • Scientific Field : Materials Chemistry .
  • Summary of Application : Diethylamino functionalized tetraphenylethenes are used to study the structural and electronic effects on photophysical properties of aggregation- or crystallization-induced emission (AIE or CIE) luminogens .
  • Methods of Application : The introduction of diethylamino groups to AIE-active tetraphenylethene (TPE) results in compounds that are CIE-active . Further incorporation of fluorine atoms gives these compounds both AIE and crystallization-induced emission enhancement (CIEE) characteristics .
  • Results or Outcomes : These luminogens exhibit high contrast mechanochromism. Specifically, they demonstrate rapid self-recovery within a few minutes or even several seconds . They have been successfully utilized in cell imaging due to their high efficiency and biocompatibility .

Drug Delivery Systems

  • Scientific Field : Biomedical Engineering .
  • Summary of Application : Functional nanomaterials synthesized using natural sources, including diethylamino functionalized compounds, are used in drug delivery systems (DDS) .
  • Methods of Application : These functional components have been used as drug carriers, imaging agents, targeting moieties, and super disintegrants . Plant extracts, biowaste, biomass, and microorganisms have been used as the natural source for obtaining these nanomaterials .
  • Results or Outcomes : The use of these nanomaterials in DDS has led to breakthroughs in treating diseases such as cancer, arthritis, cardiovascular diseases, and dermal and ophthalmic diseases .

Safety And Hazards

This would involve studying the compound’s toxicity and potential health effects, as well as any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.


properties

IUPAC Name

2-(diethylamino)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUHBMWEFILMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874327
Record name Benzeneacetonitrile, .alpha.-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylaminophenylacetonitrile

CAS RN

5097-99-4
Record name α-(Diethylamino)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5097-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, (diethylamino)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005097994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetonitrile, .alpha.-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
VL Narayanan - 1962 - search.proquest.com
… N-Diethylaminophenylacetonitrile (XVII).--To a stirre d solu tion of 52.0 g. (0.5 mole) of sodium b is u lf … N-Diethylaminophenylacetonitrile (XVII). A. Ethanolic Hydrochloric Acid at Room …
Number of citations: 0 search.proquest.com
PD LAMSON - Annals of Internal Medicine, 1939 - acpjournals.org
Excerpt The recent cure of general bacterial infections with drugs of the sulfonamide group should bury forever the belief that treatment by drugs can be palliative only. It might seem, …
Number of citations: 1 www.acpjournals.org
TD Stewart, V Cook - Journal of the American Chemical Society, 1928 - ACS Publications
… Since the a-diethylaminophenylacetonitrile is sparingly soluble in water and upon titration of … of -diethylamino-acetonitrile and of -diethylaminophenylacetonitrile in water are 1.0 X …
Number of citations: 5 pubs.acs.org
L Huang, Y Liu, F Xie, Y Hu - Organic letters, 2012 - ACS Publications
… These processes, which utilize 4-N,N-diethylaminophenylacetonitrile as an anion transfer reagent along with n-Bu 4 NCl as a phase-transfer reagent, take place under transition-metal-…
Number of citations: 11 pubs.acs.org
PD Lamson - Academic Medicine, 1941 - journals.lww.com
It is good of you to allow me to discuss with you the future of one of our medical disciplines, something which, I believe, to be quite different from pharmacology and for which I have …
Number of citations: 0 journals.lww.com
M Suginome, A Yamamoto, Y Ito - Chemical communications, 2002 - pubs.rsc.org
… Reaction of bis(diethylamino)cyanoborane (1a, 1.0 equiv.) with benzaldehyde in THF at room temperature afforded α-diethylaminophenylacetonitrile (3aa) in 92% yield [eqn. (1), Table 1…
Number of citations: 39 pubs.rsc.org
GJ Kelly - 1955 - University of California
Number of citations: 0

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